2-[(E)-1-(3-Chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one
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Overview
Description
2-[(E)-1-(3-Chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(3-Chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The starting materials often include 3-chloro-5-ethoxy-4-hydroxybenzaldehyde and 6,8-dimethyl-1,3-thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one. The key steps in the synthesis include:
Condensation Reaction: The aldehyde group of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde reacts with the amine group of 6,8-dimethyl-1,3-thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one under acidic or basic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(3-Chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[(E)-1-(3-Chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(3-Chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cancer cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-1-(3-Chloro-4-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one
- 2-[(E)-1-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one
Uniqueness
The presence of the ethoxy group in 2-[(E)-1-(3-Chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-6,8-dimethyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one distinguishes it from similar compounds. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it unique in its applications and effectiveness.
Properties
IUPAC Name |
(2E)-2-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-5,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-4-26-15-8-12(7-13(21)18(15)24)9-16-19(25)23-14-6-10(2)5-11(3)17(14)22-20(23)27-16/h5-9,24H,4H2,1-3H3/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKASMLCIQKCWOU-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC(=CC(=C4N=C3S2)C)C)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N3C4=CC(=CC(=C4N=C3S2)C)C)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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